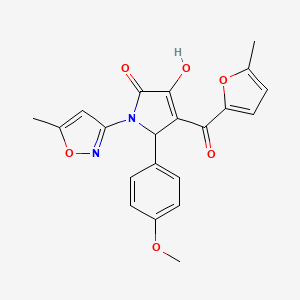
3-hydroxy-5-(4-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-5-(4-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups, including hydroxyl, methoxyphenyl, furan, isoxazole, and pyrrolone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-(4-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Furan and Isoxazole Groups: These groups can be introduced through a series of condensation and cyclization reactions, often involving reagents like furfural and hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups present in the furan and pyrrolone moieties can be reduced to alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
The compound’s unique structure suggests potential biological activity. It could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties, such as conductivity or biocompatibility.
Mecanismo De Acción
The mechanism by which 3-hydroxy-5-(4-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for interactions with various molecular targets, potentially affecting multiple pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxy-5-(4-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one: Lacks the isoxazole group, making it less complex.
5-(4-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: Lacks the hydroxyl group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of both the isoxazole and hydroxyl groups in 3-hydroxy-5-(4-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one makes it unique. These groups contribute to its diverse reactivity and potential for multiple applications, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Propiedades
IUPAC Name |
4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-11-4-9-15(28-11)19(24)17-18(13-5-7-14(27-3)8-6-13)23(21(26)20(17)25)16-10-12(2)29-22-16/h4-10,18,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZKSVPGZDKBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)C4=NOC(=C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
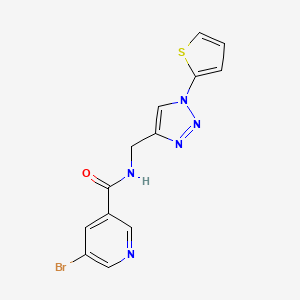
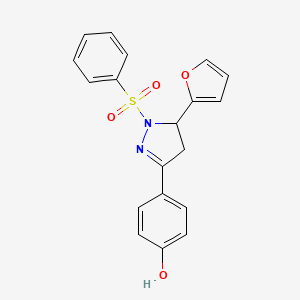
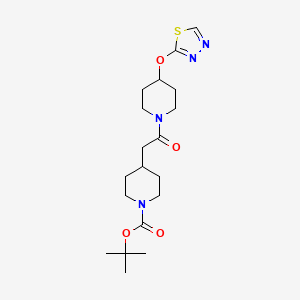
![(Z)-3-[4-(tert-butyl)phenyl]-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-2-propenamide](/img/structure/B2611012.png)

![[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE](/img/structure/B2611015.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2611016.png)
![N-[(3-methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2611017.png)
![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611018.png)
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2611019.png)
![6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2611020.png)
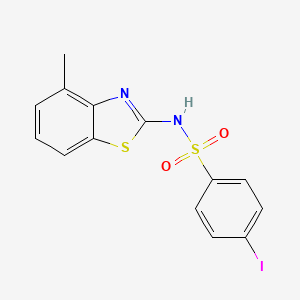
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2611022.png)
![N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide](/img/structure/B2611028.png)
